2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17683312
InChI: InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17683312

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde -

Specification

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name 2-(4-methyloxan-4-yl)cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C10H16O2/c1-10(2-4-12-5-3-10)9-6-8(9)7-11/h7-9H,2-6H2,1H3
Standard InChI Key YISVTMMGQWEARN-UHFFFAOYSA-N
Canonical SMILES CC1(CCOCC1)C2CC2C=O

Introduction

2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde is a chemical compound with a unique structural composition, featuring a cyclopropane ring attached to an oxane (tetrahydrofuran) moiety and an aldehyde functional group. This compound is notable for its potential applications in organic synthesis and pharmaceutical research due to its reactive aldehyde group and the presence of a cyclopropane ring, which can participate in various chemical transformations.

Synthesis and Preparation

The synthesis of 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic synthesis methods. While specific synthesis protocols for this compound are not widely documented, it can be inferred that its preparation would involve reactions that form the cyclopropane and oxane rings, followed by the introduction of the aldehyde group. Common methods for forming cyclopropane rings include cycloaddition reactions, and aldehyde groups can be introduced through oxidation or formylation reactions.

Applications and Potential Uses

This compound's unique structure makes it a candidate for various applications in organic synthesis and pharmaceutical chemistry. The aldehyde group can participate in condensation reactions, making it useful for synthesizing more complex molecules. Additionally, the cyclopropane ring can undergo ring-opening reactions, providing access to a variety of functionalized compounds.

Safety and Handling

When handling 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde, it is essential to follow proper safety protocols. This includes wearing protective clothing, gloves, and safety glasses to prevent skin contact and eye irritation. The compound should be handled in a well-ventilated area to avoid inhalation of vapors .

Table: Available Information on 2-(4-Methyloxan-4-yl)cyclopropane-1-carbaldehyde

PropertyDescription
CAS Number2059974-97-7
Chemical FormulaNot specified in available sources
Molecular WeightNot specified in available sources
Boiling PointNot available
Melting PointNot available
Synthesis MethodNot detailed in available literature
ApplicationsOrganic synthesis, potential pharmaceutical applications

Table: Safety Precautions

PrecautionDescription
Protective GearWear gloves, safety glasses, and protective clothing
Handling EnvironmentWell-ventilated area to avoid inhalation of vapors
Skin ContactAvoid skin contact to prevent irritation

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